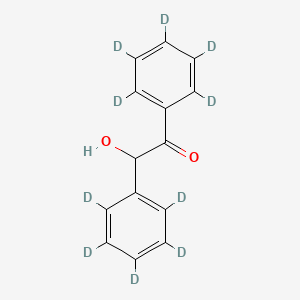
Benzoin-D10
Übersicht
Beschreibung
Benzoin-D10 is an isotopically labeled compound, specifically a deuterated form of benzoin. It is used extensively in various fields of research, including chemistry, biochemistry, and pharmacology. The deuterium atoms in this compound replace the hydrogen atoms, making it useful for tracing and studying reaction mechanisms and metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Benzoin-D10 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biochemistry: Employed in metabolic studies to trace the pathways of benzoin metabolism.
Pharmacology: Utilized in drug development and pharmacokinetic studies to understand the behavior of benzoin derivatives in biological systems.
Industry: Used in the production of deuterated compounds for various industrial applications, including the synthesis of pharmaceuticals and fine chemicals.
Wirkmechanismus
Target of Action
Benzoin-D10 is the deuterium labeled version of Benzoin . Benzoin is a kind of balsamic resin isolated from the Styracaceae family It’s worth noting that the non-deuterated form, benzoin, is used in organic syntheses .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Benzoin, the non-deuterated form, is known to be a complex balsamic resin containing a variety of chemical constituents, including balsamic acid esters, lignans, and terpenoids
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The non-deuterated form, benzoin, is used as a colour additive used for marking plants , suggesting it may have some interaction with plant cells.
Action Environment
It’s known that the chemical constituents of benzoin, the non-deuterated form, are influenced by the place of its geography, origin, and climatic conditions . This suggests that environmental factors could potentially influence the action of this compound as well.
Biochemische Analyse
Biochemical Properties
Benzoin-D10 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. It interacts with various enzymes, including benzoin reductase, which catalyzes the reduction of benzoin to benzil . This interaction is crucial for understanding the metabolic fate of benzoin and its derivatives. Additionally, this compound can be used as a tracer in drug development to study the pharmacokinetics of benzoin .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . This compound also impacts cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and receptors. It binds to benzoin reductase, inhibiting or activating the enzyme’s activity, which in turn affects the reduction of benzoin to benzil . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on cellular function and metabolism. At higher doses, it can cause significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which this compound can be harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the reduction of benzoin to benzil by benzoin reductase . It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The study of these interactions helps in understanding the metabolic fate of benzoin and its derivatives .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is crucial for studying its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its effects on cellular function and metabolism . The study of its subcellular localization helps in understanding the precise mechanisms of action of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoin-D10 can be synthesized through the benzoin condensation reaction, which involves the coupling of two aldehyde molecules in the presence of a catalyst. The reaction typically uses benzaldehyde and a deuterated catalyst such as deuterated cyanide or deuterated thiamine. The reaction conditions often involve refluxing the reactants in an appropriate solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoin-D10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzil-D10 using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: It can be reduced to hydrothis compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Benzil-D10
Reduction: Hydrothis compound
Substitution: Various substituted benzoin derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoin: The non-deuterated form of Benzoin-D10.
Benzil: The oxidized form of benzoin.
Hydrobenzoin: The reduced form of benzoin.
Uniqueness of this compound
This compound is unique due to the presence of deuterium atoms, which makes it an invaluable tool in research. The deuterium atoms allow for precise tracing and studying of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds.
Eigenschaften
IUPAC Name |
2-hydroxy-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)





![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)

![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)




![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)
